molecular formula C13H15NO B7637342 N-[(R)-Tetralin-1-yl]acrylamide

N-[(R)-Tetralin-1-yl]acrylamide

Cat. No.: B7637342
M. Wt: 201.26 g/mol
InChI Key: SYTWQUHOEMWOBV-GFCCVEGCSA-N
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Description

N-[(R)-Tetralin-1-yl]acrylamide is an acrylamide derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) substituent in the (R)-configuration at the nitrogen position. Acrylamides are widely used as monomers for polymerization due to their reactivity and ability to form stable polymers. The tetralin group introduces steric bulk and hydrophobicity, which may influence solubility, thermal stability, and intermolecular interactions .

Properties

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWQUHOEMWOBV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[(R)-Tetralin-1-yl]acrylamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug design and development.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(R)-Tetralin-1-yl]acrylamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(1-Acryloyl-2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
  • Structure : Contains two acrylamide groups and a tetramethylpiperidine ring.
  • Synthesis : Prepared via reaction of 2,2,6,6-tetramethylpiperidin-4-amine with acryloyl chloride, followed by purification via column chromatography .
  • Properties :
    • Stabilizes polymers against photo/thermal degradation.
    • Exhibits strong intermolecular N–H⋯O hydrogen bonding, forming C(4) chains in crystals .
    • Planar acrylamide groups with r.m.s. deviations <0.1 Å .
  • Comparison : The tetramethylpiperidine substituent provides rigidity and steric hindrance, contrasting with the bicyclic tetralin group in N-[(R)-Tetralin-1-yl]acrylamide. The latter’s tetralin moiety may enhance aromatic interactions in polymers.
(b) N-(tert-butyl)-N-(2-methoxybenzyl)acrylamide (1c)
  • Structure : Features a tert-butyl group and a 2-methoxybenzyl substituent.
  • Synthesis : Derived from 2-methoxybenzaldehyde, tert-butylamine, and acryloyl chloride, yielding a brown oil .
  • Properties :
    • IR peaks at 1656 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (aromatic C=C) .
    • HRMS (ESI): m/z 274.2161 [M + H]⁺ .
  • Comparison : The tert-butyl and methoxybenzyl groups enhance solubility in organic solvents, whereas the tetralin group in this compound likely reduces polarity.
(c) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide (6d)
  • Structure : Combines tert-butylphenyl and pyridinylethyl substituents.
  • Applications : Used in Ni-catalyzed carbodifunctionalization reactions .

Physicochemical Properties

Compound Key IR Peaks (cm⁻¹) HRMS Data Thermal Stability Ref.
N-(1-Acryloyl-TMPD)acrylamide 1656 (C=O), 1580 (N–H) Stable up to 113°C (m.p.) [8,10]
N-(tert-butyl)-N-(2-methoxybenzyl)acrylamide 1656 (C=O), 1515 (C=C) m/z 274.2161 [M + H]⁺ Low melting point (oil) [2]
This compound (predicted) ~1650 (C=O), ~1600 (C=C) Likely high thermal stability due to aromaticity

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